4-Hydroxybutyl acrylate

Description

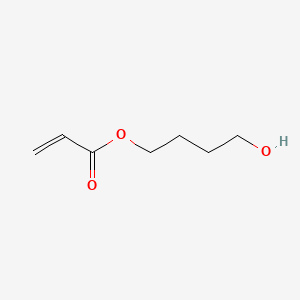

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-hydroxybutyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-2-7(9)10-6-4-3-5-8/h2,8H,1,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDWUBGAGUCISDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29086-87-1, 73310-36-8 | |

| Record name | 2-Propenoic acid, 4-hydroxybutyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29086-87-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Poly(oxy-1,4-butanediyl), α-(1-oxo-2-propen-1-yl)-ω-hydroxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73310-36-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID3044623 | |

| Record name | 4-Hydroxybutyl prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2-Propenoic acid, 4-hydroxybutyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

2478-10-6, 51309-28-5 | |

| Record name | 4-Hydroxybutyl acrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2478-10-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxybutyl acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002478106 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxybutyl acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051309285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 4-hydroxybutyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Hydroxybutyl prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxybutyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.825 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hydroxybutyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.919 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-HYDROXYBUTYL ACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4O2A4HET1X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Hydroxybutyl Acrylate (4-HBA)

This guide provides a comprehensive overview of 4-Hydroxybutyl acrylate (4-HBA), a versatile bifunctional monomer crucial for researchers, scientists, and professionals in polymer chemistry and drug development. We will delve into its fundamental properties, synthesis, safe handling protocols, and its significant applications, particularly in the biomedical field.

Section 1: Core Molecular Identity and Physicochemical Properties

This compound, with the CAS Number 2478-10-6 , is an essential monomer in the synthesis of specialty polymers.[1][2][3] It possesses a unique molecular structure, integrating a reactive acrylate group and a primary hydroxyl group, connected by a flexible four-carbon butyl chain.[4] This bifunctional nature is the cornerstone of its utility, allowing it to act as a reactive diluent and a building block for creating polymers with tailored properties.[4]

The presence of the hydroxyl group enhances adhesion to polar substrates and provides a site for post-polymerization crosslinking, for instance, with isocyanates.[4] The butyl linker imparts flexibility to the resulting polymer backbone. Copolymers of 4-HBA can be synthesized with a wide array of other monomers, including acrylic acid and its derivatives, methacrylates, styrene, and vinyl acetate, among others.[5][6]

Key Physicochemical Data

A summary of 4-HBA's key properties is presented below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 2478-10-6 | [1][2][3] |

| Molecular Formula | C₇H₁₂O₃ | [3] |

| Molecular Weight | 144.17 g/mol | [2][3] |

| Appearance | Clear, colorless to slightly yellowish liquid | [5][6] |

| Density | 1.041 g/mL at 25 °C | [1][2] |

| Boiling Point | 95 °C at 0.1 mmHg | [1][2] |

| Melting Point | -112 °C | [1][2] |

| Flash Point | >230 °F (>110 °C) | [1][2] |

| Refractive Index | n20/D 1.452 | [1] |

| Water Solubility | Soluble | [2] |

Section 2: Health, Safety, and Handling Protocols

The safe handling of 4-HBA is paramount due to its chemical reactivity and potential health hazards. It is classified as harmful if swallowed, causes skin irritation, may provoke an allergic skin reaction, and can cause serious eye damage.[7][8][9]

Globally Harmonized System (GHS) Hazard Statements:

Personal Protective Equipment (PPE) and First Aid

Causality in PPE Selection: The hazards of 4-HBA necessitate specific PPE to prevent exposure. Chemical-resistant gloves and eye/face protection are mandatory to guard against skin contact and severe eye damage.[7][8] Engineering controls, such as ensuring adequate ventilation, are crucial to minimize inhalation of vapors or mists.[8][9]

Emergency First Aid Procedures:

-

Eye Contact: Immediately rinse with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention from an eye specialist.[7][8]

-

Skin Contact: Wash the affected area thoroughly with soap and water. If irritation or an allergic reaction occurs, consult a physician.[7][8]

-

Ingestion: Rinse the mouth and then drink 200-300 ml of water. Seek immediate medical attention.[7][8]

-

Inhalation: Move the individual to fresh air. If symptoms persist, seek medical attention.[7][8]

Storage and Stability

Preventing Uncontrolled Polymerization: 4-HBA has a high propensity for polymerization, which can be violent if not properly managed.[6][10] To ensure stability, it is supplied with inhibitors, such as hydroquinone monomethyl ether (MEHQ).[6][10]

Critical Storage Conditions:

-

Atmosphere: Must be stored under air, never under an inert gas like nitrogen. Oxygen is essential for the stabilizer to function effectively.[1][10]

-

Temperature: Storage temperature should not exceed 25°C.[7][10] Under these conditions, a shelf life of six months can be expected.[7][10] Storage below 10°C can extend stability to 12 months.[10]

-

Material Compatibility: Stainless steel is the preferred material for storage tanks and pipes. While carbon steel is acceptable, it may lead to rust formation, which can affect product quality as iron(III) ions can act as a weak polymerization initiator.[1][10]

Section 3: Applications in Research and Development

The dual functionality of 4-HBA makes it a valuable monomer for creating polymers with a wide range of properties, leading to its use in coatings, adhesives, and advanced biomedical materials.[4][11]

Coatings and Adhesives

In industrial applications, 4-HBA is used to enhance adhesion, weatherability, and scratch resistance in coatings.[4][5] Its hydroxyl group provides a reactive site for crosslinking, which improves the durability and chemical resistance of the final product.[4] It also serves as a reactive diluent in UV-curable formulations for inks and coatings.[4] In adhesives, it can improve bonding strength and durability.[12]

Biomedical and Drug Development Applications

The biocompatibility and functional handles of polymers derived from 4-HBA make them highly attractive for biomedical applications. These materials are being explored for:

-

Drug Delivery Systems: The controlled release of therapeutic agents is a key area of research. 4-HBA can be a component in membrane systems for transdermal drug delivery.[1] Polymers containing phenylboronic acid, which can be synthesized using monomers like 4-HBA as a backbone component, are investigated for creating stimuli-responsive materials for drug-delivery depots.[13]

-

Tissue Engineering: Biocompatible and biodegradable polymers are fundamental to creating scaffolds that support cell growth and tissue regeneration.[14] The versatility of polymer chemistry allows for the design of materials with specific mechanical and physical properties suitable for these applications.[14]

-

Hydrogels: Hydrogels, with their high water content and similarity to biological tissues, are widely used in biomedicine.[15] 4-HBA can be incorporated into hydrogel networks to tune their properties for applications like wound dressings or as matrices for controlled release.

Section 4: Experimental Protocol: Polymer Synthesis

A common application of 4-HBA in research is its polymerization to create novel materials. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a sophisticated technique that allows for the synthesis of polymers with controlled molecular weights and architectures.

Example Protocol: RAFT Aqueous Dispersion Polymerization of 4-HBA

This protocol is based on the synthesis of charge-stabilized poly(this compound) (PHBA) latex.[16][17]

Objective: To synthesize an anionic PHBA latex via RAFT aqueous dispersion polymerization.

Materials:

-

This compound (HBA) monomer

-

Carboxylic acid-based RAFT agent (e.g., DDMAT)

-

Initiator (e.g., ACVA)

-

Deionized water

-

0.1 M NaOH solution

-

Nitrogen gas

Step-by-Step Methodology:

-

Reagent Preparation: In a 10 mL glass vial, combine the DDMAT RAFT agent, HBA monomer, and ACVA initiator.[16][17]

-

Solution Formulation: Add deionized water to create a 40% w/w aqueous solution.[16][17]

-

pH Adjustment: Adjust the solution to pH 8 using a 0.1 M NaOH solution. This is crucial for ensuring the carboxylic acid group of the RAFT agent is deprotonated, which provides charge stabilization to the resulting polymer particles.[16][17]

-

Deoxygenation: Purge the solution with a stream of nitrogen gas for approximately 15 minutes to remove dissolved oxygen, which can inhibit the polymerization reaction.[16][17]

-

Initiation of Polymerization: Immerse the sealed vial in an oil bath pre-heated to 70°C to initiate the polymerization.[16][17]

-

Reaction Progression: Allow the polymerization to proceed for a set time (e.g., 90 minutes). The formation of a milky-white dispersion indicates the successful formation of PHBA latex particles.[16][17]

-

Characterization: The final product can be characterized using techniques such as ¹H NMR spectroscopy to determine monomer conversion, and dynamic light scattering (DLS) to measure particle size.[16][17]

Experimental Workflow Diagram

Caption: Workflow for RAFT Polymerization of 4-HBA.

Section 5: Conclusion

This compound is a monomer of significant industrial and academic interest. Its unique combination of a polymerizable acrylate group and a functional hydroxyl group, separated by a flexible spacer, provides a versatile platform for the design of advanced polymers. For researchers in drug development and materials science, understanding the properties, handling requirements, and synthetic potential of 4-HBA is essential for innovating in areas ranging from smart coatings to next-generation biomedical devices and therapeutic systems. Adherence to strict safety protocols is non-negotiable to mitigate the risks associated with its handling and use.

References

- L-61037(4-HBA) this compound CAS#2478-10-6 acrylate uv monomer resin for synthetic resins.

- This compound (4-HBA)

- Chemical Properties of 4-Hydroxybutyl acryl

- 4-Hydroxybutyl acryl

- Synthesis and Characterization of Charge-Stabilized Poly(this compound) Latex by RAFT Aqueous Dispersion Polymerization.

- Synthesis and Characterization of Charge-Stabilized Poly(this compound) Latex by RAFT Aqueous Dispersion Polymerization: A New Precursor for Reverse Sequence Polymerization-Induced Self-Assembly.

- RAFT aqueous dispersion polymerization of this compound: effect of end-group ionization on the formation and colloidal stability of sterically-stabilized diblock copolymer nanoparticles. Royal Society of Chemistry. [Link]

- Synthesis and Characterization of Charge-Stabilized Poly(this compound) Latex by RAFT Aqueous Dispersion Polymerization: A New Precursor for Reverse Sequence Polymerization-Induced Self-Assembly. University of Lincoln. [Link]

- Synthesis and Characterization of Charge-Stabilized Poly(this compound) Latex by RAFT Aqueous Dispersion Polymerization: A New Precursor for Reverse Sequence Polymerization-Induced Self-Assembly.

- This compound readily available for your performance applic

- 4-Hydroxybutyl Acryl

- Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks. PubMed. [Link]

- Phenylboronic Acid-polymers for Biomedical Applic

- Design and Synthesis of Biomedical Polymer Materials. National Institutes of Health (NIH). [Link]

- CeO2 Nanoparticle-Containing Polymers for Biomedical Applic

- Biomedical Application of Polymeric Materials. National Institutes of Health (NIH). [Link]

Sources

- 1. This compound | 2478-10-6 [chemicalbook.com]

- 2. parchem.com [parchem.com]

- 3. This compound [webbook.nist.gov]

- 4. This compound readily available for your performance applications | BTC Europe [btc-europe.com]

- 5. chemicals.basf.com [chemicals.basf.com]

- 6. jamorin.com [jamorin.com]

- 7. download.basf.com [download.basf.com]

- 8. download.basf.com [download.basf.com]

- 9. download.basf.com [download.basf.com]

- 10. jamorin.com [jamorin.com]

- 11. kowachemical.com [kowachemical.com]

- 12. L-61037(4-HBA) this compound CAS#2478-10-6 acrylate uv monomer resin for synthetic resins - Guangdong Lencolo New Material Co., LTD [lencolo37.com]

- 13. Scholars@Duke publication: Phenylboronic Acid-polymers for Biomedical Applications. [scholars.duke.edu]

- 14. Biomedical Application of Polymeric Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design and Synthesis of Biomedical Polymer Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and Characterization of Charge-Stabilized Poly(this compound) Latex by RAFT Aqueous Dispersion Polymerization: A New Precursor for Reverse Sequence Polymerization-Induced Self-Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to 4-Hydroxybutyl Acrylate (4-HBA): Structure, Reactivity, and Applications

Executive Summary

4-Hydroxybutyl acrylate (4-HBA) is a highly versatile functional monomer that has garnered significant attention across various high-performance industries, including coatings, adhesives, and critically, in the biomedical and drug development sectors. Its unique bifunctional nature, possessing both a polymerizable acrylate group and a reactive primary hydroxyl group, makes it an invaluable building block for creating advanced polymers with tailored properties.[1] This guide provides an in-depth exploration of the 4-HBA monomer, from its fundamental chemical structure and dual-mode reactivity to practical, field-proven protocols for its polymerization and synthesis. We will delve into the causality behind experimental choices, offering insights grounded in established scientific principles to empower researchers and developers in leveraging 4-HBA's full potential.

Molecular Structure and Physicochemical Profile

This compound, with the chemical formula C₇H₁₂O₃, is an ester of acrylic acid and 1,4-butanediol.[2] Its structure is characterized by a terminal vinyl group, an ester linkage, and a C4 alkyl chain terminating in a primary hydroxyl group.[3] This combination of a highly reactive acrylate moiety and an accessible hydroxyl function is the cornerstone of its utility. The longer butyl linker, compared to shorter-chain analogues like hydroxyethyl acrylate (HEA), renders the hydroxyl group more accessible for subsequent reactions, such as crosslinking with isocyanates.[4]

Structural Elucidation: Spectroscopic Signature

Confirmation of the 4-HBA structure is routinely achieved via Nuclear Magnetic Resonance (NMR) spectroscopy. The ¹H NMR spectrum provides a clear fingerprint of the molecule. Key expected signals include the characteristic vinyl protons of the acrylate group, triplets corresponding to the methylene groups adjacent to the ester and hydroxyl functionalities, and multiplets for the central methylene groups of the butyl chain.

Caption: Chemical Structure of this compound (4-HBA).

Physicochemical Properties

The physical properties of 4-HBA are critical for its handling, processing, and application. It is a clear, colorless to slightly yellowish liquid with low volatility.[2][5]

| Property | Value | Source(s) |

| Molecular Weight | 144.17 g/mol | [2][3] |

| CAS Number | 2478-10-6 | [2] |

| Appearance | Clear, colorless or slightly yellowish liquid | [2][6] |

| Density | ~1.039 - 1.041 g/cm³ at 25°C | [2] |

| Boiling Point | 209°C - 236°C (at atmospheric pressure) | [2][6] |

| Flash Point | 111°C | [2] |

| Viscosity | ~8.9 mPa·s at 20°C | [2] |

| Glass Transition Temp. (Tg) | -32°C | [7] |

The Dual Nature of 4-HBA Reactivity

The exceptional utility of 4-HBA stems from its two distinct reactive sites, which can be addressed either simultaneously or sequentially to build complex polymer architectures.

-

The Acrylate Group: This electron-poor double bond is highly susceptible to radical-initiated addition polymerization. This is the primary pathway for forming the polymer backbone, creating poly(this compound) (PHBA). The high reactivity allows for rapid polymerization, a trait leveraged in applications like UV-curable coatings and inks.[4][8]

-

The Hydroxyl Group: The terminal primary hydroxyl group provides a site for post-polymerization modification or in-situ crosslinking.[1] This allows for the introduction of new functionalities or the formation of robust, crosslinked networks, which is essential for enhancing mechanical properties, chemical resistance, and adhesion in coatings and biomedical hydrogels.[9][10] The longer butyl chain improves the accessibility of this -OH group compared to monomers like HEA or HPA.[4]

Caption: Dual reactivity pathways of the 4-HBA monomer.

Polymerization of 4-HBA: Towards Controlled Architectures

While 4-HBA polymerizes readily via conventional free-radical methods, the resulting polymers are often characterized by high dispersity (broad molecular weight distribution).[2][6] For advanced applications, particularly in drug development and biomedical materials, precise control over polymer architecture is paramount. This is where controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, become indispensable.

Causality: Why Choose RAFT for 4-HBA Polymerization?

RAFT polymerization is a superior choice for 4-HBA for several reasons:

-

Controlled Molecular Weight: It allows for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions (low dispersity).[11]

-

Complex Architectures: It enables the creation of complex architectures like diblock copolymers, which are fundamental for self-assembly into nanoparticles, micelles, or vesicles for drug delivery applications.[12][13]

-

End-Group Fidelity: The RAFT process preserves the terminal chain-transfer agent functionality, which can be used for further chain extension or modification.

-

Aqueous Compatibility: RAFT can be adapted for aqueous dispersion polymerization, a greener and often necessary method for biomedical applications.[12][14][15]

Experimental Protocol: RAFT Aqueous Dispersion Polymerization of 4-HBA

This protocol describes the synthesis of a poly(this compound) latex via RAFT, a foundational step for creating more complex block copolymers. The choice of a carboxylic acid-functionalized RAFT agent is deliberate; at a controlled pH, the resulting carboxylate end-groups provide electrostatic stabilization to the forming polymer particles.[12][15]

Materials:

-

This compound (4-HBA) monomer (purified to remove diacrylate impurities)

-

4,4′-Azobis(4-cyanovaleric acid) (ACVA), initiator

-

4-Cyano-4-(dodecylsulfanylthiocarbonyl)sulfanylpentanoic acid (DDMAT), RAFT agent

-

Deionized water

-

Sodium hydroxide (NaOH) solution (0.1 M)

-

Nitrogen gas supply

Procedure:

-

Reaction Setup: To a 10 mL glass vial, add the DDMAT RAFT agent (e.g., 20.2 mg, 56 µmol), the 4-HBA monomer (e.g., 1.20 g, 8.3 mmol for a target degree of polymerization of 150), and the ACVA initiator (e.g., 5.20 mg, 19 µmol).[16]

-

Aqueous Phase Preparation: Add deionized water (e.g., 1.80 mL) to achieve a 40% w/w solution.[16]

-

pH Adjustment (Self-Validation Checkpoint): Adjust the solution pH to 8 using the 0.1 M NaOH solution. This step is critical. The deprotonation of the carboxylic acid on the RAFT agent is essential to confer charge stabilization to the nascent polymer particles, preventing uncontrolled precipitation.[12][16]

-

Deoxygenation: Sparge the reaction mixture with a steady stream of nitrogen gas for 15-20 minutes. Oxygen is a potent inhibitor of radical polymerization and its thorough removal is a prerequisite for successful and reproducible polymerization kinetics.

-

Initiation: Place the sealed vial in a preheated oil bath at 70°C to initiate polymerization.[12]

-

Monitoring and Termination: The polymerization is typically rapid, with high conversion (>97%) often achieved within 90 minutes.[12] The reaction progress can be monitored by taking aliquots and analyzing monomer conversion via ¹H NMR spectroscopy by comparing the disappearance of vinyl proton signals (5.9-6.4 ppm) to the appearance of the polymer backbone signals (1.5–1.9 ppm).[12][17]

-

Characterization: The resulting milky-white latex dispersion can be characterized by Dynamic Light Scattering (DLS) for particle size and Transmission Electron Microscopy (TEM) for morphology.[12]

Caption: Workflow for RAFT Aqueous Dispersion Polymerization of 4-HBA.

Synthesis of the 4-HBA Monomer

While 4-HBA is commercially available, understanding its synthesis is valuable for custom applications or process development. A common laboratory and industrial method is the direct esterification of acrylic acid with an excess of 1,4-butanediol, often using an acid catalyst like Amberlyst 15.

Reaction: Acrylic Acid + 1,4-Butanediol ⇌ this compound + Water

Caption: Synthesis of 4-HBA via direct esterification.

An alternative route involves the transesterification of an alkyl acrylate (e.g., methyl acrylate) with 1,4-butanediol.[18] This method can be advantageous as it avoids the direct handling of corrosive acrylic acid.

Applications in Drug Development and Biomedical Science

The unique properties of 4-HBA and its polymers (PHBA) make them highly suitable for biomedical applications.

-

Biomedical Hydrogels: The hydroxyl groups along the PHBA backbone can be crosslinked to form hydrogels. These materials can be tuned for specific swelling properties and biocompatibility, making them useful for wound dressings, soft contact lenses, and scaffolds for tissue engineering.[8][9]

-

Drug Delivery Vehicles: As demonstrated by RAFT polymerization, 4-HBA can be used to create amphiphilic block copolymers. These copolymers self-assemble in aqueous environments into nano-objects like micelles or vesicles, which can encapsulate hydrophobic drugs, improving their solubility and enabling targeted delivery.[12][13]

-

Medical Device Coatings: Polymers containing 4-HBA can be used as coatings that improve the biocompatibility of medical devices. The hydroxyl groups increase the hydrophilicity of the surface, which can reduce protein fouling and improve device performance.[9]

Safety, Handling, and Storage Protocol

4-HBA is a reactive chemical that requires careful handling. It is classified as harmful if swallowed, a skin irritant, and can cause serious eye damage and allergic skin reactions.[19][20][21]

| Hazard Statement | GHS Code | Source(s) |

| Harmful if swallowed | H302 | [20][21] |

| Causes skin irritation | H315 | [20][21] |

| May cause an allergic skin reaction | H317 | [20][21] |

| Causes serious eye damage | H318 | [20][21] |

| Harmful to aquatic life | H402 | [20][21] |

Protocol for Safe Storage and Handling:

The primary risk associated with 4-HBA is unintended and potentially violent polymerization.[2][22] The following protocol is a self-validating system to mitigate this risk.

-

Inhibitor and Oxygen are Mandatory: 4-HBA must always be stored under air, never under an inert atmosphere like nitrogen.[2][6] It is supplied with a stabilizer, typically hydroquinone monomethyl ether (MEHQ), which requires oxygen to function effectively as a radical scavenger.[2][22] The inhibitor level should be checked periodically for long-term storage.

-

Temperature Control: Store the monomer at or below 25°C, protected from direct sunlight and other sources of heat or UV radiation.[20] Storage at <10°C can extend shelf life to 12 months, provided dissolved oxygen is replenished.[2][22]

-

Material Compatibility: Use stainless steel or carbon steel for storage tanks and pipes.[2][22] Be aware that iron(III) ions can act as a weak polymerization initiator.[2][22]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a face shield, when handling the monomer.[20][21]

-

First-In-First-Out: Employ a strict "first-in-first-out" inventory system to avoid overstorage.[2]

Conclusion

This compound is more than a simple monomer; it is a sophisticated chemical tool. Its dual reactivity provides a gateway to a vast array of polymer architectures with precisely controlled properties. From enhancing the durability of industrial coatings to forming the basis of advanced drug delivery systems, the applications of 4-HBA are extensive and continue to expand. For the research scientist or drug development professional, a thorough understanding of its structure, reactivity, and handling requirements is the key to unlocking its full potential in creating next-generation materials.

References

- This compound readily available for your performance applications. (2023, July 10). BTC Europe.

- Synthesis and Characterization of Charge-Stabilized Poly(this compound) Latex by RAFT Aqueous Dispersion Polymerization. (n.d.). Macromolecules.

- This compound (4-HBA) - Safety data sheet. (n.d.). Retrieved from [Link] (Note: This is a representative SDS, specific SDS from the supplier should always be consulted).

- Safety data sheet - BASF. (2025, October 17).

- This compound. (n.d.). PubChem.

- Reversible Addition-Fragmentation Chain Transfer Aqueous Dispersion Polymerization of this compound Produces Highly Thermoresponsive Diblock Copolymer Nano-Objects. (2022, January 19). Macromolecules.

- This compound(4HBA). (n.d.). Kowa Chemicals USA.

- Synthesis and Characterization of Charge-Stabilized Poly(this compound) Latex by RAFT Aqueous Dispersion Polymerization: A New Precursor for Reverse Sequence Polymerization-Induced Self-Assembly. (2023, June 2). Macromolecules.

- Synthesis and Characterization of Charge-Stabilized Poly(this compound) Latex by RAFT Aqueous Dispersion Polymerization: A New Precursor for Reverse Sequence Polymerization-Induced Self-Assembly. (n.d.). University of Lincoln.

- RAFT aqueous dispersion polymerization of this compound: effect of end-group ionization on the formation and colloidal stability of sterically-stabilized diblock copolymer nanoparticles. (2022, January 6). RSC Publishing.

- RAFT aqueous dispersion polymerization of this compound: effect of end-group ionization on the formation and colloidal stability of sterically-stabilized diblock copolymer nanoparticles. (n.d.). Polymer Chemistry (RSC Publishing).

- Synthesis and Characterization of Charge-Stabilized Poly(this compound) Latex by RAFT Aqueous Dispersion Polymerization. (2023, June 2). Macromolecules.

- Structural characterization of 4-HBA. (a) 1 H NMR spectrum of 4-HBA... (n.d.). ResearchGate.

- This compound (4-HBA) - Functional Acrylate Monomer for Advanced Polymers. (n.d.). Teckrez LLC.

- Bio-Hydroxybenzoic Acids for Use in Forming Bio-Liquid Crystalline Polymers. (n.d.). Google Patents.

- 4-HBA, this compound. (n.d.). Osaka Organic Chemical Industry Ltd.

- This compound - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase.

- Adhesive containing polymers of this compound and other monomer, and articles comprising the adhesive. (n.d.). Google Patents.

- Synthesis and Characterization of Charge-Stabilized Poly(4- hydroxybutyl acrylate) Latex by RAFT Aqueous Dispersion. (2023, June 2). White Rose Research Online.

Sources

- 1. This compound CAS 211391 - Teckrez LLC [teckrez.com]

- 2. jamorin.com [jamorin.com]

- 3. This compound | C7H12O3 | CID 75588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound readily available for your performance applications | BTC Europe [btc-europe.com]

- 5. kowachemical.com [kowachemical.com]

- 6. jamorin.com [jamorin.com]

- 7. 4-HBA, this compound|Hydroxyalkyl | Chemical products | Business & Products | Osaka Organic Chemical Industry Ltd. [ooc.co.jp]

- 8. nbinno.com [nbinno.com]

- 9. polysciences.com [polysciences.com]

- 10. This compound "4HBA" | Products | Mitsubishi Chemical Corporation [m-chemical.co.jp]

- 11. RAFT aqueous dispersion polymerization of this compound: effect of end-group ionization on the formation and colloidal stability of sterical ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D1PY01562A [pubs.rsc.org]

- 12. Synthesis and Characterization of Charge-Stabilized Poly(this compound) Latex by RAFT Aqueous Dispersion Polymerization: A New Precursor for Reverse Sequence Polymerization-Induced Self-Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Item - Synthesis and Characterization of Charge-Stabilized Poly(this compound) Latex by RAFT Aqueous Dispersion Polymerization: A New Precursor for Reverse Sequence Polymerization-Induced Self-Assembly - University of Lincoln - Figshare [repository.lincoln.ac.uk]

- 16. pubs.acs.org [pubs.acs.org]

- 17. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 18. This compound synthesis - chemicalbook [chemicalbook.com]

- 19. download.basf.com [download.basf.com]

- 20. download.basf.com [download.basf.com]

- 21. download.basf.com [download.basf.com]

- 22. chemicals.basf.com [chemicals.basf.com]

Introduction: Understanding the Versatility of 4-Hydroxybutyl Acrylate

An In-depth Technical Guide to 4-Hydroxybutyl Acrylate (4-HBA) for Researchers and Drug Development Professionals

This compound (4-HBA) is a bifunctional monomer of significant interest in polymer science, materials research, and advanced drug delivery systems.[1] Its unique molecular architecture, featuring both a reactive acrylate group and a primary hydroxyl group, allows for a two-pronged approach to polymer design.[1][2] The acrylate moiety readily participates in free-radical polymerization, forming the carbon backbone of a polymer, while the terminal hydroxyl group remains available for subsequent crosslinking reactions, grafting, or surface modification.[1][3][4] This dual functionality is the cornerstone of its utility, enabling the synthesis of polymers with tailored properties such as enhanced adhesion, flexibility, weatherability, and controlled hydrophilicity.[3][4][5]

This guide offers a comprehensive exploration of the core physical and chemical properties of 4-HBA, providing researchers and drug development professionals with the technical insights necessary to leverage this versatile monomer in their work. We will delve into its fundamental characteristics, reactivity profile, analytical methodologies, and functional applications, grounding all claims in authoritative data.

Section 1: Core Chemical Identity and Physical Properties

This compound is identified by CAS Number 2478-10-6.[6][7][8] Its IUPAC name is 4-hydroxybutyl prop-2-enoate, and it is also known by synonyms such as 1,4-butanediol monoacrylate.[6][8][9]

Chemical Structure

The structure of 4-HBA consists of a four-carbon butyl chain that acts as a flexible spacer between the polar hydroxyl group (-OH) at one end and the reactive acrylate ester group (H₂C=CH-COO-) at the other. This separation is key to its performance, as it provides the hydroxyl group with good accessibility for subsequent reactions.[4]

Tabulated Physical Properties

The following table summarizes the key physical properties of 4-HBA, compiled from various technical data sheets and chemical databases. These values are crucial for process design, safety assessments, and predicting polymer characteristics.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₂O₃ | [6][8][10] |

| Molecular Weight | 144.17 g/mol | [6][7][8] |

| Appearance | Clear, colorless to slightly yellowish liquid | [3][5][7] |

| Odor | Odor-free | [5][7][11] |

| Density | 1.039 - 1.041 g/cm³ at 25 °C | [2][5][7][9] |

| Boiling Point | ~236 °C at 1013 hPa; 95 °C at 0.1 mmHg | [5][9][12] |

| Melting / Freezing Point | < -60 °C | [2][7] |

| Flash Point | 111 - 130 °C | [7][9] |

| Viscosity | 8.9 - 10.7 mPa·s at 20 °C | [2][5][7] |

| Refractive Index (n²⁰/D) | ~1.452 - 1.454 | [5][9][12] |

| Vapor Pressure | 0.005 mbar at 20 °C; 1.3 mbar at 80 °C; 4.6 mbar at 100 °C | [5][7][11] |

| Polymer Tg | -40 °C | [2] |

Section 2: Reactivity, Stability, and Safe Handling

The high reactivity of the acrylate group makes 4-HBA highly susceptible to polymerization.[5][7] This reactivity is advantageous for polymer synthesis but necessitates stringent handling and storage protocols to ensure safety and product integrity.

Polymerization and Inhibition

4-HBA can polymerize with explosive violence if not properly stabilized.[5][7] Commercial grades are therefore supplied with an inhibitor, typically around 300 ppm of hydroquinone monomethyl ether (MEHQ).[5][7][11]

Causality of Inhibition: The efficacy of phenolic inhibitors like MEHQ is critically dependent on the presence of dissolved oxygen.[7][12] MEHQ itself is not the primary inhibitor; it acts as a pro-stabilizer. Oxygen reacts with MEHQ to form a quinone, which in turn scavenges the carbon-centered radicals that initiate polymerization, thereby terminating the chain reaction. This is why 4-HBA must always be stored under an air blanket and never under inert gases like nitrogen or argon.[5][7][12]

Storage and Handling Protocols

To ensure stability and prevent uncontrolled polymerization, the following self-validating system of storage and handling must be implemented:

-

Atmosphere: Maintain contact with an atmosphere containing 5-21% oxygen.[13] Do not use tanks with inert gas installations.[13]

-

Temperature: Storage temperature should not exceed 25 °C.[5][7][12] Under these conditions, a shelf life of six months can be expected.[5][7] Storage below 10 °C can extend stability to 12 months, provided oxygen levels are maintained.[5][7]

-

Inventory Management: A strict "first-in-first-out" (FIFO) principle should be applied to minimize the risk of overstorage.[7][12]

-

Material Compatibility: The preferred material for storage tanks and pipes is stainless steel.[5][7][12] Carbon steel is acceptable, but the formation of rust can be problematic as Iron(III) ions can act as a weak polymerization initiator.[7][12]

-

Contamination: Protect against heat, direct sunlight, UV radiation, and contamination from polymerization initiators (e.g., peroxides, rust).

Section 3: Applications in Research and Development

The bifunctional nature of 4-HBA makes it a valuable component in synthesizing high-performance polymers.

-

Coatings and Adhesives: In coatings for automotive and industrial applications, 4-HBA improves adhesion, scratch resistance, and weatherability.[2][4][5] The hydroxyl group provides a reactive site for crosslinking with isocyanates or melamine resins, creating a durable and chemically resistant network.[2][4] Its low viscosity also makes it an effective reactive diluent in UV/EB curable formulations.[2][4]

-

Biomedical Materials and Drug Delivery: The hydrophilicity imparted by the hydroxyl group makes 4-HBA suitable for creating biomedical hydrogels, polymers for contact lenses, and other ophthalmic devices.[3] It has been utilized in the fabrication of membrane systems for the controlled transdermal release of drugs, where its properties can be tuned to control diffusion rates.[9][14]

-

Polymer Synthesis: 4-HBA can be copolymerized with a wide range of monomers, including other acrylates, methacrylates, styrene, vinyl acetate, and more.[5][7][11] This allows for the precise tuning of polymer properties like glass transition temperature (Tg), polarity, and crosslinking density. Its use in advanced polymerization techniques like Reversible Addition-Fragmentation Chain Transfer (RAFT) has been explored to create well-defined, stimulus-responsive block copolymers.[15][16][17][18]

Section 4: Analytical Characterization Protocols

Accurate quantification and characterization of 4-HBA are essential for quality control, reaction monitoring, and formulation analysis. The choice of technique depends on the sample matrix and required sensitivity.[19]

Common Analytical Techniques

-

Gas Chromatography (GC): Suitable for assessing the purity of the raw material and monitoring reactions where the matrix is relatively simple.[8][11]

-

High-Performance Liquid Chromatography (HPLC): A versatile technique, often coupled with UV or Mass Spectrometry (MS/MS) detectors, for quantifying 4-HBA in complex matrices like polymer formulations or biological samples.[19]

-

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Provides structural confirmation and can be used to determine monomer conversion during polymerization by comparing the integration of vinyl proton signals to those of the polymer backbone.[15][20]

Example Protocol: Quantification of 4-HBA by HPLC-UV

This protocol provides a robust starting point for method development. The self-validating steps include the use of a calibration curve and a system suitability check.

Objective: To quantify the concentration of 4-HBA in a non-polymerized liquid sample.

Methodology:

-

Standard Preparation:

-

Prepare a stock solution of 1000 µg/mL 4-HBA in acetonitrile.

-

Perform serial dilutions of the stock solution with the mobile phase to create calibration standards at concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.

-

-

Sample Preparation:

-

Accurately weigh the sample containing 4-HBA.

-

Dilute the sample with acetonitrile to an estimated concentration within the calibration range.

-

Filter the diluted sample through a 0.45 µm PTFE syringe filter to remove particulates.

-

-

Instrumental Conditions:

-

HPLC System: Agilent 1260 Infinity II or equivalent.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic mixture of 60:40 (v/v) Acetonitrile:Water.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

UV Detector Wavelength: 210 nm.

-

-

Analysis and Quantification:

-

Perform a system suitability check by injecting a mid-range standard (e.g., 25 µg/mL) five times. The relative standard deviation (RSD) of the peak area should be <2%.

-

Inject the calibration standards in sequence from lowest to highest concentration.

-

Construct a calibration curve by plotting peak area against concentration. The correlation coefficient (r²) should be ≥0.999.

-

Inject the prepared samples.

-

Calculate the concentration of 4-HBA in the samples using the linear regression equation from the calibration curve.

-

Section 5: Safety and Toxicology Profile

4-HBA is classified as a hazardous chemical and must be handled with appropriate precautions.

-

GHS Hazards: It is harmful if swallowed (H302), causes skin irritation (H315), may cause an allergic skin reaction (H317), and causes serious eye damage (H318).[13] It is also considered harmful to aquatic life (H402).[13]

-

Personal Protective Equipment (PPE): Always wear protective gloves, chemical safety goggles, and appropriate lab clothing when handling 4-HBA.[13] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhaling vapors.

-

First Aid Measures:

-

Eyes: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and call a poison center or physician immediately.[13]

-

Skin: Wash with plenty of soap and water. Take off contaminated clothing and wash it before reuse.[13]

-

Ingestion: Rinse mouth and call a poison center or doctor if you feel unwell.

-

Conclusion

This compound is a monomer with a compelling set of physical and chemical properties driven by its dual acrylate and hydroxyl functionalities. Its capacity to form flexible polymer backbones that can be subsequently crosslinked makes it an invaluable tool for creating advanced materials. For researchers and developers, a thorough understanding of its high reactivity, stringent storage requirements, and safety profile is paramount. By leveraging the data and protocols outlined in this guide, scientists can safely and effectively harness the potential of 4-HBA to innovate in fields ranging from high-performance coatings to next-generation drug delivery systems.

References

- This compound (4-HBA) - Chemicals. (n.d.). BASF.

- This compound | C7H12O3. (n.d.). PubChem.

- This compound (4-HBA). (n.d.). Jamorin.

- This compound | 2478-10-6. (n.d.). Tokyo Chemical Industry Co., Ltd. (APAC).

- Synthesis and Characterization of Charge-Stabilized Poly(this compound) Latex by RAFT Aqueous Dispersion Polymerization. (2023). Macromolecules.

- Safety data sheet: this compound (4-HBA). (2025). BASF.

- This compound. (n.d.). NIST WebBook.

- Safety Data Sheet: this compound (4-HBA). (2025). BASF.

- Technical Data Sheet: this compound (4-HBA). (n.d.). Jamorin.

- This compound readily available for your performance applications. (2023). BTC Europe.

- RAFT aqueous dispersion polymerization of this compound. (2022). Polymer Chemistry (RSC Publishing).

- This compound(4HBA). (n.d.). Kowa Chemicals USA.

- This compound CAS 211391. (n.d.). Teckrez LLC.

- Synthesis and Characterization of Charge-Stabilized Poly(this compound) Latex by RAFT Aqueous Dispersion Polymerization. (2023). ACS Publications.

- Reversible Addition-Fragmentation Chain Transfer Aqueous Dispersion Polymerization of this compound. (2022). ACS Publications.

- Process for preparing this compound. (n.d.). Google Patents.

- This compound. (n.d.). NIST Chemistry WebBook.

- Chemical Properties of this compound (CAS 2478-10-6). (n.d.). Cheméo.

- This compound. (n.d.). gsrs.

- RAFT aqueous dispersion polymerization of this compound. (2022). RSC Publishing.

- Synthesis and Characterization of Charge-Stabilized Poly(4- hydroxybutyl acrylate) Latex by RAFT Aqueous Dispersion. (2023). White Rose Research Online.

Sources

- 1. This compound CAS 211391 - Teckrez LLC [teckrez.com]

- 2. This compound "4HBA" | Products | Mitsubishi Chemical Corporation [m-chemical.co.jp]

- 3. polysciences.com [polysciences.com]

- 4. This compound readily available for your performance applications | BTC Europe [btc-europe.com]

- 5. chemicals.basf.com [chemicals.basf.com]

- 6. This compound | C7H12O3 | CID 75588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. jamorin.com [jamorin.com]

- 8. This compound [webbook.nist.gov]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. GSRS [gsrs.ncats.nih.gov]

- 11. jamorin.com [jamorin.com]

- 12. This compound | 2478-10-6 [chemicalbook.com]

- 13. download.basf.com [download.basf.com]

- 14. This compound 90 , hydroquinone 300ppm inhibitor, monomethyl ether hydroquinone 50ppm inhibitor 2478-10-6 [sigmaaldrich.com]

- 15. Synthesis and Characterization of Charge-Stabilized Poly(this compound) Latex by RAFT Aqueous Dispersion Polymerization: A New Precursor for Reverse Sequence Polymerization-Induced Self-Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 16. RAFT aqueous dispersion polymerization of this compound: effect of end-group ionization on the formation and colloidal stability of sterically-stabilized diblock copolymer nanoparticles - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

4-Hydroxybutyl acrylate molecular weight and formula

An In-Depth Technical Guide to 4-Hydroxybutyl Acrylate: Properties, Synthesis, and Applications

Authored by: A Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of this compound (4-HBA), a versatile functional monomer. It details the fundamental molecular and physical properties, including its molecular weight and chemical formula, and delves into its synthesis, polymerization characteristics, and diverse applications across various industries. This document is intended for researchers, scientists, and professionals in drug development and material science who are interested in leveraging the unique properties of 4-HBA in their work.

Core Molecular and Physicochemical Properties

This compound, also known by its CAS number 2478-10-6, is an ester of acrylic acid.[1][2] Its chemical structure features a terminal hydroxyl group and an acrylate functionality, making it a valuable monomer for introducing hydrophilicity, adhesion, and crosslinking capabilities into polymers.[3][4]

Molecular Formula and Weight

The fundamental identity of this compound is defined by its molecular formula and weight:

These values are critical for stoichiometric calculations in synthesis and polymer chemistry.

Physicochemical Data Summary

A compilation of the key physicochemical properties of this compound is presented in the table below for easy reference. These properties are essential for understanding its behavior in various chemical processes and applications.

| Property | Value | Source(s) |

| Appearance | Clear, colorless to slightly yellowish liquid | [1][3] |

| Odor | Odor-free | [1] |

| Density | 1.039 g/cm³ at 25°C | [1] |

| Boiling Point | 209°C - 236°C | [1][7] |

| Melting/Freezing Point | -60°C to -80°C | [1][7] |

| Flash Point | 111°C - 130°C | [1][7] |

| Viscosity | 8.9 mPa·s at 20°C | [1] |

| Refractive Index (n²⁰/D) | 1.452 - 1.454 | [2][6] |

| Glass Transition Temperature (Tg) | -32°C | [6] |

Synthesis and Polymerization

Synthesis of this compound

This compound is typically synthesized through the esterification of acrylic acid with 1,4-butanediol.[8] This reaction is commonly catalyzed by an acid catalyst, such as Amberlyst 15.[8] The process involves reacting the two primary components, followed by purification steps to remove unreacted starting materials and byproducts to achieve high purity. A general workflow for its synthesis is outlined below.

Caption: A generalized workflow for the synthesis of this compound.

Polymerization Characteristics

This compound readily undergoes polymerization due to its reactive acrylate group.[1][2] It can form homopolymers and can be copolymerized with a wide range of other monomers, including other acrylates, methacrylates, styrene, and vinyl acetate.[1][2] The hydroxyl group remains available for post-polymerization modification or for promoting adhesion and crosslinking.

Due to its high reactivity, 4-HBA is typically supplied with an inhibitor, such as hydroquinone monomethyl ether (MEHQ), to prevent spontaneous polymerization.[1][2] It is crucial to store the monomer under air, as oxygen is required for the inhibitor to be effective.[1][8]

Applications in Research and Industry

The dual functionality of this compound makes it a valuable component in a variety of applications, from industrial coatings to advanced biomedical materials.

Coatings and Adhesives

In the coatings industry, 4-HBA is used to improve adhesion, flexibility, and weatherability.[3][9] Its hydroxyl group provides a site for crosslinking with other resins, such as isocyanates, leading to durable and chemically resistant coatings.[9] In adhesives, it enhances bonding strength and moisture resistance.[3][4]

Biomedical and Drug Development

The hydrophilicity and biocompatibility of polymers derived from 4-HBA make it a candidate for biomedical applications. It is used in the formulation of hydrogels and has been explored for use in contact lenses and other ophthalmic devices.[3] Furthermore, 4-HBA has been investigated as a component in membrane systems for controlled transdermal drug delivery.[8] The ability to tune the properties of the polymer by copolymerization allows for the design of materials with specific drug release profiles.

A recent study demonstrated the use of Reversible Addition-Fragmentation chain Transfer (RAFT) aqueous dispersion polymerization of 4-HBA to create charge-stabilized latexes.[10][11] These systems show promise as precursors for more complex polymer architectures for advanced applications.[10][11]

Safety and Handling

As a reactive chemical, proper handling of this compound is essential to ensure safety.

Hazard Identification

According to safety data sheets, this compound presents the following hazards:

Recommended Handling and Storage Protocol

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.[7][12]

-

Hand Protection: Wear suitable protective gloves (e.g., nitrile rubber).[7][12]

-

Skin and Body Protection: Wear appropriate protective clothing to prevent skin contact.[7]

Storage:

-

Store in a cool, well-ventilated area away from direct sunlight and heat.[7][8] The storage temperature should not exceed 25°C.[2]

-

Ensure the container is stored under an air atmosphere, not under inert gas, to maintain the effectiveness of the polymerization inhibitor.[1][8]

-

Follow the "first-in-first-out" principle for inventory management to avoid overstorage.[1][8]

Caption: A workflow diagram for the safe handling and storage of this compound.

Conclusion

This compound is a highly versatile monomer with a unique combination of properties that make it suitable for a broad range of applications. Its hydroxyl functionality provides a reactive site for crosslinking and enhances adhesion and hydrophilicity, while the acrylate group allows for easy polymerization. From industrial coatings and adhesives to innovative biomedical materials and drug delivery systems, 4-HBA continues to be a valuable building block for the development of advanced materials. A thorough understanding of its properties and strict adherence to safety protocols are paramount for its successful and safe utilization.

References

- This compound | C7H12O3 | CID 75588 - PubChem. (n.d.).

- Synthesis and Characterization of Charge-Stabilized Poly(this compound) Latex by RAFT Aqueous Dispersion Polymerization. (n.d.). ACS Publications.

- Chemical Properties of this compound (CAS 2478-10-6) - Cheméo. (n.d.).

- Synthesis and Characterization of Charge-Stabilized Poly(this compound) Latex by RAFT Aqueous Dispersion Polymerization: A New Precursor for Reverse Sequence Polymerization-Induced Self-Assembly | Macromolecules. (2023, June 2). ACS Publications.

- This compound (4-HBA): Specifications, Applications & Quality Assurance. (n.d.).

- This compound readily available for your performance applications | BTC Europe. (2023, July 10).

Sources

- 1. jamorin.com [jamorin.com]

- 2. jamorin.com [jamorin.com]

- 3. polysciences.com [polysciences.com]

- 4. This compound "4HBA" | Products | Mitsubishi Chemical Corporation [m-chemical.co.jp]

- 5. This compound | C7H12O3 | CID 75588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-HBA, this compound|Hydroxyalkyl | Chemical products | Business & Products | Osaka Organic Chemical Industry Ltd. [ooc.co.jp]

- 7. download.basf.com [download.basf.com]

- 8. This compound | 2478-10-6 [chemicalbook.com]

- 9. This compound readily available for your performance applications | BTC Europe [btc-europe.com]

- 10. Synthesis and Characterization of Charge-Stabilized Poly(this compound) Latex by RAFT Aqueous Dispersion Polymerization: A New Precursor for Reverse Sequence Polymerization-Induced Self-Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. download.basf.com [download.basf.com]

A-01: An In-Depth Technical Guide to the Solubility of 4-Hydroxybutyl Acrylate (4-HBA) in Organic Solvents

Abstract

4-Hydroxybutyl acrylate (4-HBA) is a versatile functional monomer critical to the synthesis of high-performance polymers used in coatings, adhesives, and specialty resins. Its efficacy in these applications is fundamentally governed by its interaction with organic solvents during polymerization, formulation, and application. A thorough understanding of its solubility is therefore not a matter of trivial characterization but a cornerstone of rational formulation design and process optimization. This guide provides a comprehensive overview of the solubility of 4-HBA, grounded in both theoretical principles and empirical data. We will explore the molecular interactions that dictate solubility, present qualitative and quantitative data in a range of common organic solvents, and provide a field-proven, step-by-step protocol for the experimental determination of its solubility. This document is intended for researchers, chemists, and formulation scientists engaged in the development of polymer-based technologies.

Introduction: The Pivotal Role of 4-HBA in Polymer Science

This compound (CAS No. 2478-10-6) is a bifunctional monomer featuring both a reactive acrylate group and a primary hydroxyl group, separated by a flexible butyl chain.[1][2] This unique structure allows it to act as a bridge between different polymer chemistries. The acrylate moiety readily participates in free-radical polymerization to form the polymer backbone, while the hydroxyl group remains available for subsequent cross-linking reactions, for instance, with isocyanates, melamines, or epoxies.[3][4] This dual functionality enables the design of polymers with enhanced adhesion, scratch resistance, weatherability, and mechanical flexibility.[1][4]

The performance of 4-HBA in a formulation is critically dependent on its solubility in the chosen solvent system. Key process parameters and final product properties dictated by solubility include:

-

Reaction Kinetics: In solution polymerization, solvent choice affects monomer and initiator solubility, influencing reaction rates and polymer molecular weight distribution.

-

Formulation Stability: In coatings and adhesives, the solvent must maintain all components, including the 4-HBA-containing polymer, in a stable, homogeneous solution to prevent phase separation, gelation, or precipitation.

-

Application Properties: The viscosity, flow, and leveling of a coating are directly tied to how the polymer interacts with the solvent, a relationship governed by solubility.

Therefore, a predictive understanding and precise measurement of 4-HBA solubility are essential for leveraging its full potential.

Theoretical Framework: Predicting Solubility through Molecular Interactions

The principle of "like dissolves like" provides a foundational, albeit qualitative, understanding of solubility. For a more quantitative and predictive approach, we turn to the Hansen Solubility Parameters (HSP). HSP theory posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[5][6]

The total Hansen parameter (δt) is calculated as:

δt² = δD² + δP² + δH²[6]

The core principle of HSP is that substances with similar δD, δP, and δH values are likely to be miscible. The "distance" (Ra) between the HSP values of two substances (e.g., a solute and a solvent) in this three-dimensional space can be calculated:

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²[6]

A smaller Ra value indicates a higher affinity and greater likelihood of solubility. For a given solute, a "solubility sphere" can be defined by a radius (R₀), within which solvents are expected to be effective.

Based on group contribution methods and experimental data, the estimated Hansen Solubility Parameters for this compound are presented below.

Table 1: Estimated Hansen Solubility Parameters for this compound (4-HBA)

| Parameter | δD (MPa½) | δP (MPa½) | δH (MPa½) |

| Value | 16.5 | 10.5 | 13.0 |

| Source: Values estimated using group contribution methods based on known chemical structures and principles described in authoritative texts.[7] |

The significant δP and δH values reflect the influence of the ester and hydroxyl groups, respectively, indicating that 4-HBA will be most soluble in solvents with moderate to high polarity and hydrogen-bonding capability.

Quantitative & Qualitative Solubility Data for 4-HBA

The following table summarizes the solubility of 4-HBA in a range of common organic solvents. This data is compiled from technical datasheets and chemical databases.[1] It is crucial to note that solubility is temperature-dependent; the data presented here is for ambient conditions (approx. 20-25°C) unless otherwise specified.

Table 2: Solubility of this compound in Various Organic Solvents

| Solvent | Solvent Class | Hansen Parameters (δD, δP, δH) in MPa½ | HSP Distance (Ra) from 4-HBA | Solubility Profile |

| Methanol | Alcohol | 14.9, 12.3, 22.3 | 10.0 | Miscible |

| Ethanol | Alcohol | 15.8, 8.8, 19.4 | 6.9 | Miscible |

| Isopropanol | Alcohol | 15.8, 6.1, 16.4 | 5.5 | Miscible |

| n-Butanol | Alcohol | 16.0, 5.7, 15.8 | 5.5 | Miscible |

| Acetone | Ketone | 15.5, 10.4, 7.0 | 6.4 | Miscible |

| Methyl Ethyl Ketone (MEK) | Ketone | 16.0, 9.0, 5.1 | 8.3 | Miscible |

| Ethyl Acetate | Ester | 15.8, 5.3, 7.2 | 8.1 | Miscible |

| Tetrahydrofuran (THF) | Ether | 16.8, 5.7, 8.0 | 7.6 | Miscible |

| Toluene | Aromatic Hydrocarbon | 18.0, 1.4, 2.0 | 14.8 | Soluble |

| Xylene | Aromatic Hydrocarbon | 17.8, 1.0, 3.1 | 14.8 | Soluble |

| n-Heptane | Aliphatic Hydrocarbon | 15.3, 0.0, 0.0 | 17.6 | Sparingly Soluble / Insoluble |

| Water | Inorganic | 15.5, 16.0, 42.3 | 30.2 | Completely Soluble[1] |

Source for Solvent HSP Data: Compiled from established databases and handbooks.[7][8][9]

Analysis of Data: As predicted by the HSP model, 4-HBA demonstrates excellent solubility in polar protic solvents (alcohols) and polar aprotic solvents (ketones, esters, ethers). The hydroxyl and ester functionalities of 4-HBA allow for strong hydrogen bonding and dipole-dipole interactions with these solvents. Its solubility in aromatic hydrocarbons like toluene is lower but still significant, while it is poorly soluble in non-polar aliphatic hydrocarbons like heptane, which lack the necessary polar and hydrogen-bonding interactions. The complete solubility in water is a notable property, driven by the strong hydrogen bonding capacity of the hydroxyl group.[1]

Experimental Protocol: Isothermal Shake-Flask Method for Thermodynamic Solubility Determination

To obtain precise, verifiable solubility data, a robust experimental method is required. The isothermal shake-flask method is a gold-standard technique for determining the thermodynamic equilibrium solubility of a liquid solute in a solvent.[10][11][12]

Principle: An excess of the solute (4-HBA) is mixed with the solvent and agitated at a constant temperature until the solution is saturated and in equilibrium with the undissolved solute. The concentration of the solute in the saturated liquid phase is then measured analytically.[13]

Experimental Workflow Diagram

Caption: Workflow for Isothermal Shake-Flask Solubility Determination.

Step-by-Step Methodology

Materials & Equipment:

-

This compound (≥97% purity)[14]

-

Selected organic solvents (HPLC grade or higher)

-

20 mL borosilicate glass vials with PTFE-lined screw caps

-

Analytical balance (±0.1 mg)

-

Shaking incubator or thermostatted water bath with agitation

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or Gas Chromatography (GC) system with a Flame Ionization Detector (FID)

-

Volumetric flasks and pipettes

-

0.45 µm syringe filters (ensure compatibility with solvent)

Protocol:

-

Calibration Curve Preparation:

-

Rationale: A calibration curve is essential for converting the analytical signal (e.g., peak area) into a precise concentration. This forms the basis of a self-validating system.

-

Procedure: Prepare a series of at least five standard solutions of 4-HBA in the chosen solvent, covering the expected solubility range. Analyze each standard by HPLC or GC to generate a plot of peak area versus concentration. The plot should be linear with a correlation coefficient (R²) > 0.999.[15][16]

-

-

Sample Preparation:

-

Rationale: Adding a clear excess of solute ensures that thermodynamic equilibrium can be reached, representing the true saturation point.[13]

-

Procedure: To a series of vials (in triplicate for each solvent), add approximately 10 mL of the solvent. Then, add 4-HBA in an amount known to be in excess of its estimated solubility (e.g., 2-3 mL).

-

-

Equilibration:

-

Rationale: Solubility is a dynamic equilibrium between dissolution and precipitation. Sufficient time and constant temperature are critical to ensure this equilibrium is reached.[11] Agitation maximizes the surface area contact between the solute and solvent, accelerating the process.

-

Procedure: Securely cap the vials and place them in a shaking incubator set to the desired temperature (e.g., 25°C ± 0.5°C). Agitate the vials at a constant rate (e.g., 150 rpm) for a predetermined period.

-

Self-Validation: To confirm equilibrium has been reached, take samples at different time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured concentration does not change between subsequent time points.[11]

-

-

Sampling and Analysis:

-

Rationale: The sample must be representative of the saturated solution and free of any undissolved solute, which would artificially inflate the measured concentration. Filtration is a critical step.

-

Procedure: a. Stop agitation and allow the vials to stand undisturbed in the incubator for at least 2 hours to allow the excess 4-HBA to settle. b. Carefully withdraw an aliquot from the clear supernatant using a pipette. c. Immediately filter the aliquot through a 0.45 µm syringe filter into a clean vial. d. Accurately dilute the filtered sample with the solvent (or mobile phase for HPLC) to bring its concentration into the linear range of the calibration curve. e. Analyze the diluted sample using the same HPLC or GC method established for the calibration standards.[15][17][18]

-

-

Calculation:

-

Rationale: The final calculation relates the measured signal back to the original, undiluted sample concentration.

-

Procedure: Using the regression equation from the calibration curve, determine the concentration of the diluted sample. Multiply this value by the dilution factor to obtain the solubility of 4-HBA in the solvent at the specified temperature. Report the average and standard deviation of the triplicate measurements.

-

Factors Influencing 4-HBA Solubility

-

Temperature: The dissolution of 4-HBA is typically an endothermic process, meaning its solubility in most organic solvents will increase with rising temperature. This is a critical parameter to control during both measurement and industrial processing.

-

Solvent Purity: The presence of impurities, particularly water, in organic solvents can significantly alter the solubility of 4-HBA. Water can compete for hydrogen bonding sites, potentially increasing or decreasing solubility depending on the primary solvent.

-

Presence of Other Solutes: In complex formulations, the presence of other monomers, oligomers, or additives will affect the overall solvency of the system and can influence the phase behavior of 4-HBA.

Conclusion

A comprehensive understanding of the solubility of this compound is indispensable for its effective use in advanced polymer applications. This guide has established a predictive framework using Hansen Solubility Parameters, which aligns well with the provided empirical data showing high solubility in polar and hydrogen-bonding solvents. For applications requiring the utmost precision, the detailed isothermal shake-flask protocol provides a reliable and verifiable method for determining thermodynamic solubility. By integrating this theoretical and practical knowledge, researchers and formulators can make informed decisions in solvent selection, leading to optimized reaction conditions, stable formulations, and superior final product performance.

References

- Wolfram Data Repository. (2020). Hansen Solubility Parameters.

- Li, G., et al. (2021). Determination of 12 acrylate compounds in plastic food contact materials via high performance liquid chromatography. E3S Web of Conferences, 233, 01024.

- Scribd. (n.d.). This compound Specs.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 75588, this compound.

- Hansen, C. M. (n.d.). Hansen Solubility Parameters.

- Mendeley Data. (2022). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis.

- ResearchGate. (n.d.). Summary of experimental solubility data of 4-hydroxybenzoic acid in ethanol.

- Oxford Academic. (2015). Gas Chromatographic Method for the Analysis of Organic Acids in the Bio-Catalytic Conversion Process.

- Li, G., et al. (2021). Determination of two acrylates in environmental water by high performance liquid chromatography. E3S Web of Conferences, 233, 01023.

- Pharmatutor. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.

- Hansen Solubility Parameters in Practice (HSPiP). (n.d.). HSPiP - Hansen Solubility Parameters.

- Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids.

- PubMed. (2012). A method to predict the equilibrium solubility of drugs in solid polymers near room temperature using thermal analysis. Journal of Pharmaceutical Sciences.

- Waters Corporation. (n.d.). HPLC Determination of Free Acrylic Acid and Monomers in Polyacrylates.

- American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which.

- ResearchGate. (2021).

- Diversified Enterprises. (n.d.). Surface Free Energy Components by Polar/Dispersion and Acid—Base Analyses; and Hansen Solubility Parameters for Various Polymers.

- Dissolution Technologies. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- ACS Publications. (2026). Mean Activity Coefficients and Phase Equilibria of the LiCl-KCl-CH3OH (w)-H2O(1-w), w = 20% Mixed Solvent at 273.15 K.

- Abbott, S. (n.d.). HSP Basics | Practical Solubility Science.

- Cheméo. (n.d.). This compound.

- BTC Europe. (2023). This compound readily available for your performance applications.

- ResearchGate. (n.d.). Hansen solubility parameters for the indicated solvents.

- Brandrup, J., Immergut, E. H., & Grulke, E. A. (Eds.). (1999). Polymer Handbook (4th ed.). Wiley-Interscience.

- ResearchGate. (n.d.). Handbook of Solubility Data for Pharmaceuticals.

- IUPAC. (n.d.). Solubility Data Series.

Sources

- 1. This compound "4HBA" | Products | Mitsubishi Chemical Corporation [m-chemical.co.jp]

- 2. This compound | C7H12O3 | CID 75588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemicals.basf.com [chemicals.basf.com]

- 4. This compound readily available for your performance applications | BTC Europe [btc-europe.com]

- 5. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 6. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 7. ptabdata.blob.core.windows.net [ptabdata.blob.core.windows.net]

- 8. Hansen Solubility Parameters | Wolfram Data Repository [datarepository.wolframcloud.com]

- 9. List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis - Mendeley Data [data.mendeley.com]

- 10. pharmatutor.org [pharmatutor.org]

- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 12. researchgate.net [researchgate.net]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. jamorin.com [jamorin.com]

- 15. e3s-conferences.org [e3s-conferences.org]

- 16. researchgate.net [researchgate.net]

- 17. academic.oup.com [academic.oup.com]

- 18. e3s-conferences.org [e3s-conferences.org]

An In-depth Technical Guide to the Safety Data Sheet (SDS) of 4-Hydroxybutyl Acrylate (4-HBA)

<-33>

For Researchers, Scientists, and Drug Development Professionals

Introduction